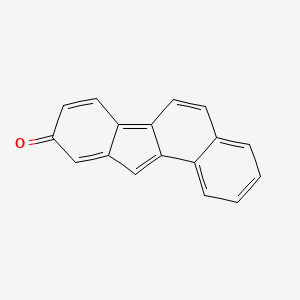
9H-Benzo(a)fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Benzo(a)fluoren-9-one: is an organic compound with the molecular formula C17H10O. It is a polycyclic aromatic ketone, characterized by its fused ring structure which includes a benzene ring and a fluorenone moiety. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Fluorene: One common method for synthesizing 9H-Benzo(a)fluoren-9-one involves the oxidation of fluorene.
Palladium-Catalyzed Carbonylation: Another method involves the palladium-catalyzed carbonylation of fluorenes.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes, utilizing robust oxidizing agents and efficient catalytic systems to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Benzo(a)fluoren-9-one can undergo further oxidation to form poly-nitro derivatives.
Reduction: The compound can be reduced to form fluoren-9-ol using reducing agents such as sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, where substituents like halogens can be introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Tetranitrofluorenone.
Reduction: Fluoren-9-ol.
Substitution: Halogenated fluorenones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Dyes: 9H-Benzo(a)fluoren-9-one derivatives are used as fluorescent dyes in various applications, including biological imaging.
Organic Electronics: The compound is used in the synthesis of organic semiconductors and optoelectronic materials.
Biology and Medicine:
Antimalarial Drugs: It is used in the preparation of antimalarial drugs due to its bioactive properties.
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity and are used in the development of antibiotics.
Industry:
Wirkmechanismus
The mechanism of action of 9H-Benzo(a)fluoren-9-one involves its interaction with molecular targets through various pathways:
Excited State Intramolecular Proton Transfer (ESIPT): The compound undergoes ESIPT, which is crucial for its photophysical properties.
Charge Transfer: It participates in intramolecular charge transfer processes, influencing its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-one: Similar in structure but lacks the additional benzene ring.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the ring structure, used for fingerprint detection.
Onychine (1-methyl-4-azafluorenone): A naturally occurring antimicrobial compound.
Uniqueness:
Structural Complexity: 9H-Benzo(a)fluoren-9-one has a more complex fused ring structure compared to its analogs, contributing to its unique chemical and physical properties.
Photophysical Properties: The compound’s ability to undergo ESIPT and charge transfer makes it valuable in photophysical and optoelectronic applications.
Eigenschaften
CAS-Nummer |
109241-57-8 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
benzo[a]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-13-6-8-15-12(9-13)10-17-14-4-2-1-3-11(14)5-7-16(15)17/h1-10H |
InChI-Schlüssel |
KQARIORMHGDNQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C4C=CC(=O)C=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
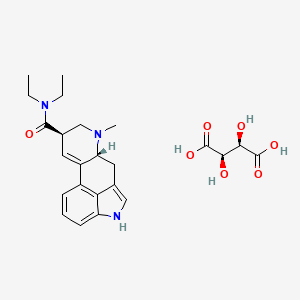
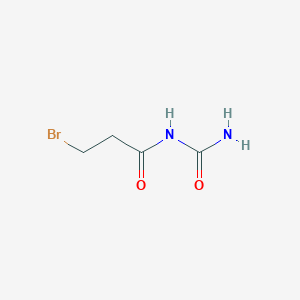

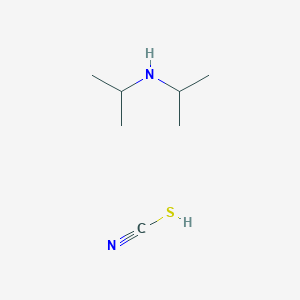
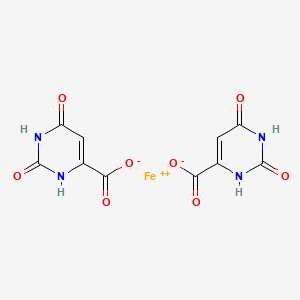

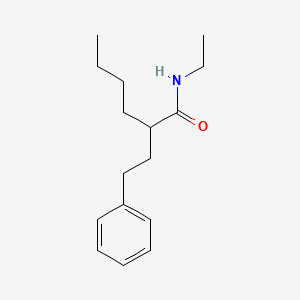
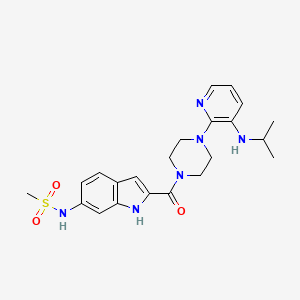
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
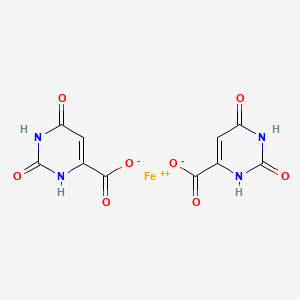

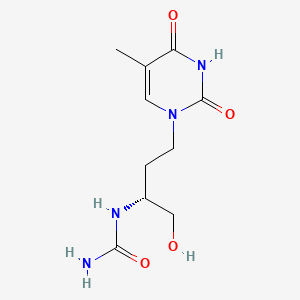
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
